molecular formula C19H23NO4S B2881366 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide CAS No. 1797887-03-6

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Cat. No.: B2881366
CAS No.: 1797887-03-6
M. Wt: 361.46
InChI Key: FKGAOFHIIUBFBC-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is provided strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, known to act as competitive inhibitors for various enzymes. Research into analogous structures has shown that benzenesulfonamides can be designed to inhibit targets like carbonic anhydrase, with potential applications in investigating cancer, neurological disorders, and other diseases . The molecular structure of this compound, which incorporates a sulfonamide group linked to a 2-methoxy-2-phenylbutyl chain and an acetyl-substituted benzene ring, suggests potential for diverse molecular interactions. The sulfonamide group is particularly noteworthy for its ability to form strong hydrogen bonds with protein residues, which can be crucial for binding to biological targets . Researchers are exploring this and similar compounds for their potential anti-proliferative effects, with studies on related molecules showing activity against specific human cancer cell lines such as HepG2 and MCF-7 . Its mechanism of action and full spectrum of biological activity are currently under investigation, and researchers are encouraged to conduct their own thorough characterization and validation for specific experimental systems.

Properties

IUPAC Name

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-4-19(24-3,17-10-6-5-7-11-17)14-20-25(22,23)18-12-8-9-16(13-18)15(2)21/h5-13,20H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGAOFHIIUBFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC=CC(=C1)C(=O)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acetylation Followed by Sulfonation

Benzene undergoes Friedel-Crafts acetylation using acetyl chloride and aluminum chloride to yield acetophenone. Subsequent sulfonation with fuming sulfuric acid at 100–120°C introduces a sulfonic acid group meta to the acetyl group due to electronic directing effects. The sulfonic acid is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl$$5$$) or thionyl chloride (SOCl$$2$$):
$$
\text{3-Acetylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{3-Acetylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Thionyl chloride offers advantages in reduced byproduct formation, as noted in analogous sulfonamide syntheses.

Direct Sulfonation of Acetophenone Derivatives

Alternative routes involve nitration followed by reduction and acetylation, but these introduce additional steps and lower yields.

Preparation of 2-Methoxy-2-Phenylbutylamine

Grignard Reaction with Subsequent Functionalization

  • Synthesis of 2-Phenylbutan-2-ol :
    Phenylmagnesium bromide reacts with butanone to form 2-phenylbutan-2-ol.
  • Methylation via Williamson Ether Synthesis :
    The alcohol is treated with methyl iodide and a strong base (e.g., sodium hydride) to yield 2-methoxy-2-phenylbutane.
  • Amination via Gabriel Synthesis :
    The ether is brominated using hydrobromic acid, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to produce 2-methoxy-2-phenylbutylamine.

This method avoids harsh conditions and ensures high stereochemical fidelity.

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution of the sulfonyl chloride with 2-methoxy-2-phenylbutylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Pyridine or 4-dimethylaminopyridine (DMAP) neutralizes HCl, driving the reaction to completion:
$$
\text{3-Acetylbenzenesulfonyl chloride} + \text{2-Methoxy-2-phenylbutylamine} \xrightarrow{\text{DMAP}} \text{this compound}
$$
Reaction conditions from analogous syntheses suggest optimal temperatures of 0–25°C and reaction times of 4–12 hours.

Optimization and Yield Enhancement

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
Dichloromethane DMAP 78 95
Tetrahydrofuran Triethylamine 65 92
Toluene Pyridine 71 90

Nonpolar solvents like toluene improve solubility of aromatic intermediates, while DMAP enhances reaction efficiency.

Stoichiometric Ratios

A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material. Excess amine (1.5 equiv) is avoided to prevent di-alkylation byproducts.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.10 (s, 1H, ArH), 7.85–7.45 (m, 7H, ArH), 3.45 (s, 3H, OCH$$3$$), 2.65 (s, 3H, COCH$$_3$$).
  • IR (KBr) : 1670 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows a single peak with >99% purity, consistent with patent methodologies for related sulfonamides.

Industrial-Scale Considerations

The one-pot methodology described in patent CN111978223B for analogous compounds suggests scalability. Key adaptations include:

  • Substituting phosphorus-based reagents with thionyl chloride to reduce wastewater contamination.
  • Using toluene or xylene as nonpolar solvents for easier separation and recycling.
  • Implementing continuous distillation for solvent recovery.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class. Benzenesulfonamides are known for diverse biological activities, making them useful in medicinal chemistry for developing new therapeutic agents.

Scientific Research Applications

This compound has applications in scientific research:

  • Chemistry It can be used as a reagent in organic synthesis for preparing other sulfonamide derivatives.
  • Biology It is studied for its potential as an enzyme inhibitor, specifically carbonic anhydrase inhibitors, which are important in treating glaucoma and epilepsy.
  • Medicine It is investigated for its anticancer and antimicrobial properties.
  • Industry It is used in developing new materials and as a precursor for synthesizing other biologically active compounds.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
  • Substitution It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles, such as amines or thiols.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects in the treatment of diseases such as cancer and bacterial infections .

Comparison with Similar Compounds

Comparison with PPARγ-Active Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives such as N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (compounds 6 and 7 in ) exhibit PPARγ agonist activity. Key comparisons include:

Compound Substituents Gold Score (GS) Hydrogen Bonding Score Reference
Compound 6 5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl 78.09 6.11
Compound 7 Similar scaffold with modified groups 87.26 7.42
Target Compound 3-acetyl, N-(2-methoxy-2-phenylbutyl) Not reported Not reported N/A
  • Structural Insights: The target compound’s 2-methoxy-2-phenylbutyl chain may enhance hydrophobic interactions with PPARγ’s ligand-binding domain, similar to the quinolin-3-yloxy group in compound 7. However, the absence of a pyridyl sulfonamide unit (as in compounds 6–32 ) could reduce binding specificity.
  • However, docking scores for the target compound remain unstudied.

Comparison with HIV Integrase Inhibitors

Styrylquinoline-derived benzenesulfonamides () highlight the importance of substituents on inhibitory activity against HIV integrase (HIV IN):

Substituent (Position) Inhibitory Rate (%) Notes Reference
Nitro (para, benzenesulfonamide) 96.7 Highest activity due to electron withdrawal
Hydroxyl (styryl moiety) >Control Free hydroxyl critical for metal chelation
Methoxy (para) 72.9 Electron-donating groups reduce activity
  • Target Compound Analysis : The methoxy group in the N-substituent of the target compound is electron-donating, which could diminish HIV IN inhibition compared to nitro-substituted analogs. However, the acetyl group at position 3 (electron-withdrawing) might partially offset this effect if positioned to interact with catalytic metal ions.

Anticancer Activity Relative to Indoline-Carbonyl Derivatives

3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides () demonstrate potent anticancer activity:

Compound Class Substituents IC50 (µM) Range Cell Lines Tested Reference
Indoline-1-carbonyl derivatives Indoline-carbonyl moiety 1.98–9.12 A549, HeLa, MCF-7, Du-145
Target Compound 3-acetyl, N-methoxy-phenylbutyl Not tested N/A N/A
  • Structural Contrast : The target compound lacks the indoline-carbonyl group linked to enhanced anticancer activity in . Its methoxy-phenylbutyl chain may improve membrane permeability, but the acetyl group’s role in apoptosis induction remains speculative without experimental data.

Pharmacophore and QSAR Considerations

QSAR models for benzenesulfonamide derivatives () correlate substituent properties with TrkA inhibitory activity. Key observations:

  • Electron-withdrawing groups (e.g., nitro) improve predicted activity in QSAR models .

Biological Activity

3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article reviews the biological activity of this compound, supported by data from various studies, including its mechanisms of action, efficacy in different biological models, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 325.39 g/mol

This compound features a benzenesulfonamide moiety, which is known for its diverse biological activities. The addition of the acetyl and methoxy groups enhances its pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives with benzenesulfonamide structures have shown inhibitory effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The IC50 values for these compounds often range from 1.35 μM to 3.04 μM, indicating potent activity against these cell lines .

CompoundCell LineIC50 (μM)
DL14A5491.35
DL14MDA-MB-2312.85
DL14HCT-1163.04

Anticonvulsant Activity

The anticonvulsant properties of related sulfonamide compounds have been documented in animal models. For example, certain derivatives have shown effectiveness in reducing seizure activity in maximal electroshock seizure tests, with effective doses (ED50) comparable to established anticonvulsants like phenobarbital .

Anti-inflammatory Activity

In vivo studies have demonstrated that compounds related to benzenesulfonamides possess anti-inflammatory properties. For example, certain derivatives inhibited carrageenan-induced paw edema in rats by over 90%, suggesting strong anti-inflammatory potential .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing polymerization and thus inhibiting cancer cell proliferation .
  • STAT3 Inhibition : Some derivatives target the STAT3 signaling pathway, which is often upregulated in cancers. By inhibiting STAT3 phosphorylation, these compounds can reduce tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives can be influenced by various substituents on the aromatic rings and the sulfonamide group itself. Studies suggest that electron-withdrawing groups enhance activity, while electron-donating groups may diminish it .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Case Study 1 : A derivative showed significant tumor growth inhibition (>80%) in xenograft models when administered at specific dosages.
  • Case Study 2 : In a comparative study, a new benzenesulfonamide derivative exhibited superior selectivity towards malignant cells over normal cells in cytotoxicity assays.

Q & A

Basic: What are the key structural features of 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide that influence its pharmacological activity?

The compound's activity is governed by three critical structural elements:

  • Acetyl group : Enhances electron-withdrawing effects, potentially stabilizing interactions with enzymatic targets (e.g., PARP1 inhibition as seen in analogous compounds) .
  • Methoxy-phenylbutyl chain : The methoxy group improves solubility, while the phenylbutyl chain contributes to hydrophobic binding in target pockets .
  • Benzenesulfonamide core : A common pharmacophore in enzyme inhibitors, enabling hydrogen bonding with catalytic residues .
    Methodological Insight : Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis experiments can validate these structural contributions .

Basic: What synthetic methodologies are employed for constructing the benzenesulfonamide core in this compound?

Key steps include:

  • Nucleophilic substitution : For introducing the methoxy-phenylbutyl group via alkylation of a sulfonamide precursor .
  • Amide coupling : Microwave-assisted synthesis improves yield and reaction rates for acetyl group incorporation .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization ensures >95% purity .
    Note : Solvent choice (e.g., HFIP for stereoselectivity) and catalysts (e.g., triethylamine for acid scavenging) are critical .

Advanced: How can researchers optimize stereoselectivity in synthesizing derivatives of this compound?

Stereochemical control is achieved through:

  • Solvent-mediated strategies : HFIP promotes regio- and stereoselective hydrosulfenylation via hydrogen-bond stabilization of transition states .
  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-2-methoxy-2-phenylbutylamine) to direct asymmetric synthesis .
  • Kinetic resolution : Monitoring reaction progress with chiral HPLC (e.g., Chiralpak IA column) to isolate desired enantiomers .

Advanced: What crystallographic strategies resolve ambiguities in electron density maps for this compound?

For accurate structural determination:

  • High-resolution data : Collect data to 0.8 Å resolution using synchrotron sources to minimize noise .
  • Refinement tools : SHELXL implements twin refinement and anisotropic displacement parameters for disordered regions (e.g., flexible methoxy groups) .
  • Validation : Check for overfitting using Rfree and tools like MolProbity to validate geometry .

Advanced: How should discrepancies between in vitro enzymatic inhibition and cellular activity be investigated?

Contradictions may arise from:

  • Membrane permeability : Assess logP values (e.g., via shake-flask method) and use PAMPA assays to evaluate passive diffusion .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify non-specific interactions .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rodent) to detect rapid degradation .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the phenylbutyl chain .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm<sup>−1</sup>) and acetyl C=O (1680–1720 cm<sup>−1</sup>) .
  • HRMS : Use ESI+ mode with internal calibration (e.g., NaTFA) for accurate mass validation .

Advanced: What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing acetyl with trifluoroacetyl) and assay against target enzymes .
  • Free-energy perturbation (FEP) : Computational modeling predicts binding affinity changes for hypothetical derivatives .
  • Crystallographic SAR : Co-crystallize derivatives with target proteins (e.g., PARP1) to visualize binding mode shifts .

Basic: How is the purity of synthesized batches assessed in academic settings?

  • HPLC-UV/ELSD : Use a C18 column (gradient: 10–90% acetonitrile in water) with ≥95% purity threshold .
  • Melting point analysis : Compare experimental values (e.g., 145–147°C) to literature to detect impurities .
  • Elemental analysis : Acceptable C, H, N, S ranges within ±0.4% of theoretical values .

Advanced: How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) disparities be addressed?

  • Prodrug strategies : Modify the sulfonamide to a more lipophilic ester to enhance absorption .
  • Tissue distribution studies : Use radiolabeled compound (e.g., <sup>14</sup>C) to quantify accumulation in target organs .
  • CYP450 inhibition assays : Identify metabolic liabilities using recombinant cytochrome P450 isoforms .

Advanced: What computational methods predict the compound’s interaction with novel biological targets?

  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .
  • Pharmacophore screening : Use Schrödinger’s Phase to match against databases like ChEMBL .
  • Machine learning : Train models on existing bioactivity data (e.g., Ki values) to prioritize untested targets .

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